1-(2-iminopyridin-1(2H)-yl)propan-2-ol
Description
1-(2-Iminopyridin-1(2H)-yl)propan-2-ol is a secondary alcohol featuring a pyridine-derived imine substituent. Its structure comprises a propan-2-ol backbone linked to a 2-iminopyridine moiety, which confers unique electronic and steric properties. The presence of the imine group may enhance metal-binding capabilities, making it relevant in coordination chemistry or enzyme inhibition studies.
Properties
Molecular Formula |
C8H12N2O |
|---|---|
Molecular Weight |
152.19 g/mol |
IUPAC Name |
1-(2-iminopyridin-1-yl)propan-2-ol |
InChI |
InChI=1S/C8H12N2O/c1-7(11)6-10-5-3-2-4-8(10)9/h2-5,7,9,11H,6H2,1H3 |
InChI Key |
UHUXXWYNVPYAKZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(CN1C=CC=CC1=N)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-FURANAMINE,TETRAHYDRO-5-METHYL-,(2R,5R)- typically involves the reduction of a precursor compound, such as a nitro or nitrile derivative of tetrahydrofuran. Common reagents used in the reduction process include hydrogen gas in the presence of a metal catalyst like palladium on carbon (Pd/C) or Raney nickel. The reaction is usually carried out under mild conditions, such as room temperature and atmospheric pressure, to ensure high yield and selectivity .
Industrial Production Methods
In an industrial setting, the production of 2-FURANAMINE,TETRAHYDRO-5-METHYL-,(2R,5R)- may involve continuous flow reactors to optimize reaction conditions and improve efficiency. The use of advanced catalytic systems and automated control of reaction parameters ensures consistent product quality and scalability .
Chemical Reactions Analysis
Types of Reactions
2-FURANAMINE,TETRAHYDRO-5-METHYL-,(2R,5R)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Further reduction can lead to the formation of saturated amines.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas with metal catalysts like Pd/C or Raney nickel.
Substitution: Reagents such as alkyl halides or acyl chlorides under basic conditions.
Major Products Formed
Oxidation: Formation of oxides or ketones.
Reduction: Formation of saturated amines.
Substitution: Formation of alkylated or acylated derivatives.
Scientific Research Applications
2-FURANAMINE,TETRAHYDRO-5-METHYL-,(2R,5R)- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals.
Mechanism of Action
The mechanism of action of 2-FURANAMINE,TETRAHYDRO-5-METHYL-,(2R,5R)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s amine group can form hydrogen bonds or ionic interactions with active sites, leading to modulation of biological pathways. The tetrahydrofuran ring structure may also contribute to its binding affinity and specificity .
Comparison with Similar Compounds
1-(3,4-Dihydroquinolin-1(2H)-yl)propan-2-ol (rac-2a)
- Structure: Features a tetrahydroquinoline ring instead of iminopyridine.
- Synthesis: Produced via lipase-catalyzed kinetic resolution (KR) with Amano PS-IM lipase, achieving enantiomeric separation in MTBE solvent at 40°C .
- Key Data : Molecular weight 288.43 g/mol (from related compound in ).
- Application : Studied for optically active alcohol synthesis, highlighting enzymatic methods for chiral resolution .
3-(2-Aminopyridin-3-yl)propan-1-ol
Mefentrifluconazole (B.1.38)
- Structure : Triazole-containing propan-2-ol derivative with fluorophenyl and pyridyl groups.
- Activity: C14 demethylase inhibitor with antifungal properties. Chronic toxicity NOEC = 0.01 mg/L (Daphnia magna) .
- Relevance: Demonstrates how propan-2-ol backbones can be tailored for biocidal activity, though the target compound’s iminopyridine group may steer applications away from antifungals .
Pharmacological and Biochemical Profiles
Indolyloxy Propan-2-ol Derivatives
- Examples : Compounds 10 and 11 (–2).
- Activity: Tested for α1-, α2-, and β1-adrenoceptor binding, antiarrhythmic, and hypotensive effects.
- Key Finding: Structural features (methoxy-indole and phenoxyethylamino groups) correlate with adrenoceptor modulation, suggesting that substituent choice on propan-2-ol derivatives critically impacts biological targets .
Triazole/Imidazole Propan-2-ol Derivatives
- Examples : Ipconazole (B.1.15), propiconazole (B.1.22).
- Activity : Broad-spectrum fungicides targeting ergosterol synthesis.
- Contrast: Unlike these compounds, the target molecule’s iminopyridine group may favor non-fungal targets, such as metalloenzymes or receptors .
Environmental Impact
- Read-Across Potential: Data from structurally related compounds (e.g., PPG-3 Butyl Ether) may inform toxicity assessments for the target molecule .
Data Tables
Table 1: Structural and Functional Comparison
Table 2: Toxicity and Environmental Data
| Compound | NOEC (mg/L) | EC10 (mg/L) | Biodegradability | Source |
|---|---|---|---|---|
| Mefentrifluconazole | 0.01 | 0.0175 | Not readily biodegradable | |
| PPG-3 Butyl Ether | N/A | N/A | Read-across validated |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
